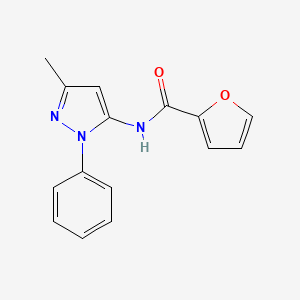

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide” is a compound that belongs to the family of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

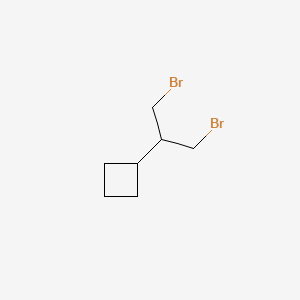

The synthesis of pyrazole derivatives like “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide” often involves multi-step reactions . For instance, the reaction of corresponding hydrazine derivative with ethyl acetoacetate has been described, affording 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (1.5 h) and simple workup procedures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray crystallography, providing insights into the arrangement of atoms within the molecule . This method elucidates their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Chemical properties of pyrazole-acetamide derivatives can include their reactivity in forming coordination complexes with metals . Such reactions are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

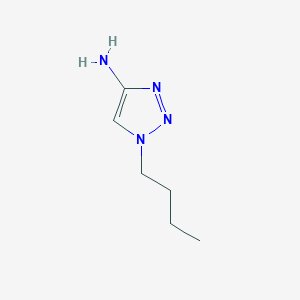

Research has shown that derivatives of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide can be synthesized through various chemical reactions, providing a foundation for further exploration of their properties and applications. For example, microwave-assisted synthesis has been utilized for the efficient creation of tetrazolyl pyrazole amides, which exhibit interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011). Additionally, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles have been synthesized, showcasing the versatility of pyrazole derivatives in creating complex heterocyclic structures (El‐Dean et al., 2018).

Antimicrobial Activity

Pyrazole derivatives, including those related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide, have been found to possess significant antimicrobial properties. New series of pyrazole and imidazole derivatives have been synthesized, displaying promising antimicrobial activity (Idhayadhulla et al., 2012). This indicates the potential of such compounds in developing new antimicrobial agents.

Antifungal and Antitubercular Activities

The synthesis of novel compounds with pyrazole cores has led to the identification of substances with significant antifungal and antitubercular activities. For instance, some pyrazole derivatives exhibited higher antifungal activity against various phytopathogenic fungi than standard treatments (Du et al., 2015). Moreover, new N-substituted pyrazole derivatives have demonstrated promising antitubercular activities against Mycobacterium tuberculosis, offering potential leads for tuberculosis treatment (Nayak et al., 2016).

Potential Pharmacological Applications

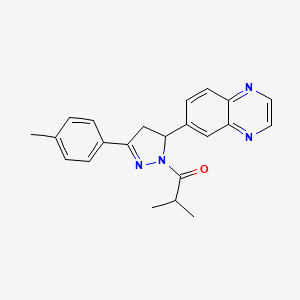

The diverse chemical modifications of pyrazole derivatives enable the exploration of their pharmacological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives aims at imaging of IRAK4 enzyme in neuroinflammation, showcasing the potential of pyrazole derivatives in neuropharmacology and imaging studies (Wang et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine are used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .

Mode of Action

Similar compounds have been shown to inhibit dipeptidylpeptidase 4, an enzyme involved in glucose metabolism . This inhibition could potentially lead to increased insulin secretion and decreased glucagon release, thereby helping to regulate blood glucose levels.

Pharmacokinetics

Similar compounds are described as orally active , suggesting that they can be absorbed through the gastrointestinal tract

Result of Action

Related compounds that inhibit dipeptidylpeptidase 4 can increase insulin secretion and decrease glucagon release . This could potentially help to regulate blood glucose levels, particularly in individuals with type 2 diabetes.

Propriétés

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-10-14(16-15(19)13-8-5-9-20-13)18(17-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYJFGYEEHEITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)